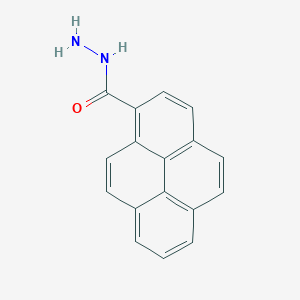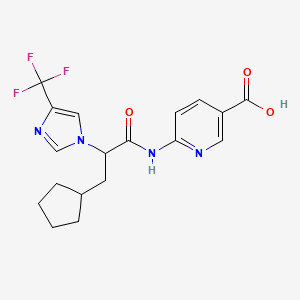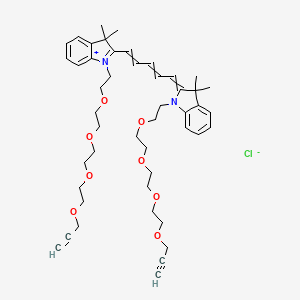
N,N'-bis-(propargyl-PEG4)-Cy5 (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of various bioconjugates and fluorescent probes. The compound contains a Cy5 fluorophore, which is commonly used in fluorescence imaging and labeling applications due to its high quantum yield and photostability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) typically involves the following steps:
Preparation of PEG4 Linker: The PEG4 linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce propargyl groups at both ends.
Attachment of Cy5 Fluorophore: The Cy5 fluorophore is then conjugated to the PEG4 linker through a series of coupling reactions, often involving the use of activating agents such as EDC or HATU.
Purification: The final product is purified using techniques such as column chromatography or HPLC to ensure high purity.
Industrial Production Methods
Industrial production of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG4 linker and Cy5 fluorophore are synthesized and stored.
Automated Coupling: Automated systems are used to couple the PEG4 linker with the Cy5 fluorophore efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) undergoes several types of chemical reactions, including:
Click Chemistry: The compound contains alkyne groups that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.
Substitution Reactions: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Various nucleophiles can be used to substitute the chloride ion in the compound.
Major Products
Triazole-Linked Conjugates: Formed through CuAAC reactions.
Substituted Derivatives: Formed through substitution reactions involving the chloride ion.
科学研究应用
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) has a wide range of applications in scientific research:
Fluorescence Imaging: Used as a fluorescent probe in imaging applications due to its high quantum yield and photostability.
Bioconjugation: Employed in the synthesis of bioconjugates for labeling and tracking biomolecules.
Drug Delivery: Utilized in the development of drug delivery systems where the PEG linker enhances solubility and biocompatibility.
Proteomics: Applied in proteomics research for labeling and detecting proteins.
作用机制
The mechanism of action of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) involves:
Fluorescence Emission: The Cy5 fluorophore emits fluorescence upon excitation, allowing for imaging and detection.
Bioconjugation: The PEG4 linker facilitates the conjugation of the compound to various biomolecules, enhancing their solubility and stability.
相似化合物的比较
Similar Compounds
N-(Propargyl-PEG4)-N-bis(PEG4-acid): Another PEG-based linker used in similar applications.
Cy3-PEG Linkers: Similar to Cy5 but with different spectral properties.
Uniqueness
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) is unique due to its combination of a PEG4 linker and a Cy5 fluorophore, providing both high solubility and strong fluorescence. This makes it particularly useful in applications requiring both properties, such as in vivo imaging and bioconjugation.
属性
分子式 |
C47H63ClN2O8 |
|---|---|
分子量 |
819.5 g/mol |
IUPAC 名称 |
2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
InChI 键 |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


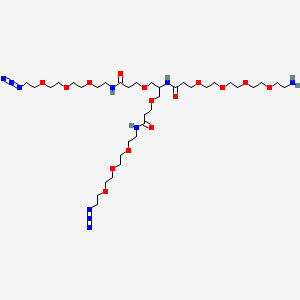
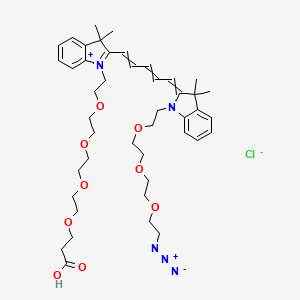
![Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
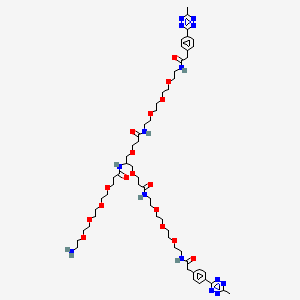
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
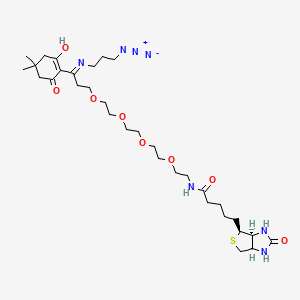
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15073350.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
